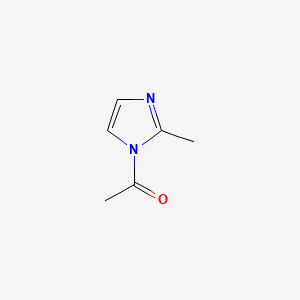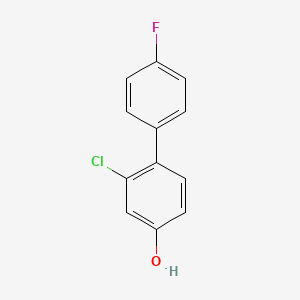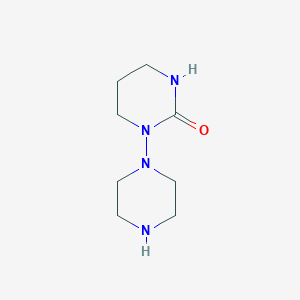
2-Pyridin-3-ylquinoline-3-carbaldehyde
Overview
Description
2-Pyridin-3-ylquinoline-3-carbaldehyde is a heterocyclic compound that features a quinoline ring fused with a pyridine ring and an aldehyde functional group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-ylquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the quinoline ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-ylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 2-(Pyridin-3-yl)quinoline-3-methanol.
Substitution: 4-bromo-2-Pyridin-3-ylquinoline-3-carbaldehyde.
Scientific Research Applications
2-Pyridin-3-ylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and biological molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-3-ylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-(Pyridin-2-yl)quinoline-3-carbaldehyde
- 2-(Pyridin-4-yl)quinoline-3-carbaldehyde
Uniqueness
2-Pyridin-3-ylquinoline-3-carbaldehyde is unique due to the specific positioning of the pyridine ring, which influences its electronic properties and reactivity. This unique structure allows for selective interactions with biological targets and makes it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H |
InChI Key |
WMHBAZXQUNCUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol](/img/structure/B8473453.png)

![2-[alpha-(2-Methoxy-phenoxy)-benzyl]-morpholine](/img/structure/B8473471.png)
![2-[4-(Hydroxymethyl)phenoxy]-1-phenylethan-1-one](/img/structure/B8473480.png)


![9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate](/img/structure/B8473506.png)
![1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B8473509.png)


![4-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B8473517.png)
![2-methyl-2-[3-[1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B8473526.png)

